4-Chloro-2-(furan-2-ylmethylamino)benzoic acid
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Overview
Description
Scientific Research Applications
Oxidation and Kinetic Studies
4-Chloro-2-(furan-2-ylmethylamino)benzoic acid, as a component of fursemide, has been studied for its oxidation by diperiodatocuprate(III) in alkali solutions, yielding products like furfuraldehyde and 2-amino-4-chloro-5-(aminosulfonyl) benzoic acid. This reaction's kinetics were analyzed spectrophotometrically, revealing first-order dependence on the oxidant and fractional order on fursemide and periodate. Additionally, the reaction's rate was influenced by added alkali, and a detailed mechanism was proposed to explain these observations (Angadi & Tuwar, 2010).
Synthesis and Antibacterial Activity
The synthesis of Schiff bases from 4-aminobenzoic acid, including derivatives such as 4 (furan-2-ylmethylene)amino benzoic acid, has been explored for their potential antibacterial properties. These compounds have been tested against various medically significant bacterial strains, demonstrating that antibacterial activity is influenced by molecular structure, solvent used, and specific bacterial strains (Parekh et al., 2005).
Voltammetric Analysis
The electrochemical behavior of furosemide, which includes this compound, has been studied using cyclic and differential-pulse voltammetric techniques. This research provides insights into the adsorption-controlled, irreversible electrochemical process involving two-electron oxidation. The findings offer a foundation for developing voltammetric methods for determining furosemide in various samples, including pharmaceutical formulations and urine (Malode et al., 2012).
Photodecomposition Studies
Research into the photodecomposition of chlorobenzoic acids, which include compounds related to this compound, has shown that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen. This results in the formation of hydroxybenzoic acids and benzoic acid itself, providing valuable insights into the environmental behavior of these compounds under UV exposure (Crosby & Leitis, 1969).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXJAVQYZFWRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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